N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide
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Overview
Description
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide is a complex organic compound that features a triazine ring substituted with phenylthio groups and an iodinated benzenesulfonamide moiety
Preparation Methods
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with thiophenol under basic conditions to introduce the phenylthio groups.
Introduction of the Iodinated Benzenesulfonamide: The iodinated benzenesulfonamide moiety can be introduced by reacting 4-iodobenzenesulfonyl chloride with an amine derivative of the triazine core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.
Coupling Reactions: The iodinated moiety allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce various functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling catalysts (e.g., palladium complexes). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and iodinated moiety can facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide can be compared with similar compounds such as:
4,6-Bis(phenylthio)-1,3,5-triazine: Lacks the iodinated benzenesulfonamide moiety, resulting in different reactivity and applications.
4-Iodobenzenesulfonamide: Lacks the triazine core and phenylthio groups, leading to different chemical properties and uses.
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide:
The uniqueness of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide lies in its combination of the triazine core, phenylthio groups, and iodinated benzenesulfonamide moiety, which confer distinct chemical and biological properties.
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide is a synthetic compound characterized by its complex structure involving a triazine core and multiple sulfanyl functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H15IN4O2S3 with a molecular weight of approximately 578.47 g/mol. The presence of iodine in its structure may enhance its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H15IN4O2S3 |
Molecular Weight | 578.47 g/mol |
CAS Number | 62752-12-9 |
LogP | 6.73320 |
PSA | 143.82 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Research indicates that triazine derivatives can induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : The compound may promote programmed cell death in malignant cells through intrinsic pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazine derivatives similar to this compound. These studies often utilize various cancer cell lines to assess cytotoxicity and antiproliferative effects.
Case Study 1: Cytotoxicity Against MCF-7 Cells
A recent study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Case Study 2: Antimicrobial Efficacy
The compound was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications to the triazine core or the sulfonamide group can significantly influence biological activity. For instance, the introduction of halogen atoms or varying alkyl chains may enhance potency or selectivity toward specific targets.
Properties
CAS No. |
62752-12-9 |
---|---|
Molecular Formula |
C21H15IN4O2S3 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C21H15IN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChI Key |
WVFHZWVKWIAIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)I)SC4=CC=CC=C4 |
Origin of Product |
United States |
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